4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDVHDMNCGNAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine
Retrosynthetic Analysis of the Pyrazolo[3,4-b]pyridine Core
A retrosynthetic analysis of the 1H-pyrazolo[3,4-b]pyridine scaffold points to two primary strategies for its construction. mdpi.com These strategies involve disconnecting the fused rings to yield either a substituted pyrazole (B372694) or a substituted pyridine (B92270) as the key precursor.
Strategy A: Pyridine Ring Formation on a Pre-existing Pyrazole This is the most common approach, where the pyridine ring is annelated onto a pyrazole derivative. nih.gov The key starting material is typically a 3-aminopyrazole or a 5-aminopyrazole, which acts as a dinucleophile. nih.govmdpi.com This aminopyrazole is then reacted with a 1,3-bielectrophilic component, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a derivative of malonic acid, to construct the pyridine ring. nih.govmdpi.com For the target compound, this would involve a disconnection that breaks the C4-C4a and N7-C6 bonds of the pyridine ring, leading back to a 3-aminopyrazole precursor.
Strategy B: Pyrazole Ring Formation on a Pre-existing Pyridine Alternatively, the pyrazole ring can be formed on a pre-existing, appropriately substituted pyridine ring. nih.govcdnsciencepub.com This method typically starts with a pyridine derivative containing reactive groups at the 2 and 3 positions. For instance, a 2-chloro-3-cyanopyridine can react with hydrazine or a substituted hydrazine. cdnsciencepub.com The hydrazine displaces the chlorine at the C2 position, and the hydrazine's terminal nitrogen then attacks the cyano group at the C3 position, leading to cyclization and the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com
Direct Synthetic Routes to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Direct synthetic routes to the target molecule would involve the strategic introduction of the iodo group at the C4 position and the amine group at the C3 position. This can be achieved either by functionalizing a pre-formed pyrazolo[3,4-b]pyridine core or by carrying the desired functionalities through the ring-forming reactions.
Achieving regioselective iodination at the C4 position of the pyrazolo[3,4-b]pyridine ring is a critical step.
Electrophilic Halogenation: Direct C-H halogenation of electron-rich heterocyclic systems is a common strategy. For the related 3-aryl-1H-pyrazol-5-amines, direct halogenation at the C4 position has been successfully achieved using N-halosuccinimides (NXS), including N-iodosuccinimide (NIS), in solvents like DMSO. beilstein-archives.org A similar approach could be applied to a 1H-pyrazolo[3,4-b]pyridin-3-amine precursor. The reaction likely proceeds through the formation of an electrophilic halogen species that attacks the electron-rich C4 position of the pyrazolo[3,4-b]pyridine core.
Gould-Jacobs Reaction: This reaction provides a route to 4-halo-1H-pyrazolo[3,4-b]pyridines. It involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro derivative. mdpi.com While this method primarily yields 4-chloro compounds, the resulting halide can potentially be converted to the desired 4-iodo derivative through a halogen exchange reaction (Finkelstein reaction) or other nucleophilic substitution methods.
A documented synthesis for the related 3-Iodo-1H-pyrazolo[3,4-b]pyridine involves treating the parent 1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide in DMF, though this functionalizes the C3 position. researchgate.netnih.gov Achieving selectivity for the C4 position would require careful selection of the precursor and reaction conditions.
The introduction of the amino group at the C3 position is fundamental to the synthesis.
From Substituted Pyridines: As outlined in the retrosynthetic analysis, a highly effective method involves the cyclization of a hydrazine with a 2-chloro-3-cyanopyridine. This reaction directly installs the 3-amino group upon formation of the pyrazole ring. cdnsciencepub.com This is a powerful strategy as it constructs the core and establishes the required C3-amination in a single transformation.
From Aminopyrazole Precursors: The majority of synthetic routes for this family of compounds start with a 3-aminopyrazole or 5-aminopyrazole. nih.govmdpi.comresearchgate.net In this scenario, the C3-amino group is already present in the starting material, and the subsequent reaction builds the adjoining pyridine ring. This approach avoids the need for a separate amination step on the fused heterocyclic system.
Photochemical Amination: Modern synthetic methods have explored the direct C-H amination of pyridine rings. For instance, a photochemical method for the C3-amination of pyridines has been developed that proceeds through Zincke imine intermediates and the reaction with an amidyl radical. nih.gov While this has been demonstrated on pyridine itself, its application to the more complex pyrazolo[3,4-b]pyridine system would require further investigation.
Convergent and Divergent Synthetic Pathways to the Compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound.
Divergent Synthesis: A divergent approach would begin with a common, readily accessible intermediate, such as 1H-pyrazolo[3,4-b]pyridin-3-amine. This central precursor could then be subjected to various functionalization reactions. For the target compound, the key step would be the selective iodination at the C4 position using an appropriate iodinating agent like N-Iodosuccinimide. This strategy is efficient as it allows for the creation of a library of C4-substituted analogues from a single precursor.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the correct regioselectivity of the desired product. Key parameters that are often screened include the choice of catalyst, solvent, temperature, and reaction time.
The synthesis of the pyrazolo[3,4-b]pyridine core is often facilitated by a catalyst. A variety of catalysts have been reported to promote the cyclization reactions, each with its own set of optimal conditions.
Lewis Acids: Lewis acids such as ZrCl₄ and InCl₃ have been employed to catalyze the condensation of aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comresearchgate.net These catalysts activate the carbonyl groups of the electrophile, facilitating the initial Michael addition or condensation step.
Transition Metals: Copper(II) acetylacetonate (B107027) has been used as a catalyst for the [3+3] cycloaddition to form the pyrazolo[3,4-b]pyridine ring, offering mild reaction conditions and high yields. acs.org Palladium catalysts are also crucial, particularly for cross-coupling reactions to introduce substituents onto the heterocyclic core, such as in C-N coupling reactions. nih.gov
Brønsted Acids and Organocatalysts: Acetic acid and L-proline are examples of Brønsted acid and organocatalysts, respectively, that have been used to promote the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net These catalysts are often milder and more environmentally friendly than metal-based catalysts.
The table below summarizes various catalytic systems used in the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
| Catalyst | Reactants | Solvent | Temperature | Yield (%) |
| ZrCl₄ | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketone | EtOH/DMF | 95 °C | 13-28% |
| Cu(II) acetylacetonate | 5-aminopyrazole, 1,3-dicarbonyl compound | N/A | N/A | High Yields |
| FeCl₃ | 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, aromatic aldehyde | N/A | N/A | N/A |
| L-proline | 5-aminopyrazole, aldehyde, malononitrile | N/A | N/A | N/A |
| Iodine | 5-aminopyrazole, aldehyde, malononitrile | N/A | N/A | N/A |
| Palladium Catalyst | SEM-protected pyrazolo[3,4-b]pyridine core, amine | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Screening different catalysts and ligands is essential for optimizing the synthesis. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can have a profound impact on the reaction's efficiency and selectivity. A systematic screening of various catalysts, solvents, and temperatures would be necessary to develop a high-yielding and selective synthesis for this compound.
Solvent Effects and Temperature Control Studies
The selection of an appropriate solvent and the precise control of temperature are critical parameters in the synthesis of this compound, significantly influencing reaction rates, yields, and the purity of the final product. While specific studies exclusively detailing these effects on the direct synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of closely related pyrazolo[3,4-b]pyridine cores and other iodinated heterocycles.
The iodination of the 1H-pyrazolo[3,4-b]pyridin-3-amine precursor is a crucial step. The choice of solvent can impact the solubility of the reactants and reagents, as well as the stability of intermediates. For instance, in the synthesis of a related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, dimethylformamide (DMF) was employed as the solvent. Polar aprotic solvents like DMF are often chosen for their ability to dissolve a wide range of organic compounds and facilitate nucleophilic substitution and electrophilic addition reactions. Other solvents such as acetic acid are also commonly used in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, often at elevated temperatures to drive the reaction to completion mdpi.com.
Temperature control is paramount for managing the reaction kinetics and minimizing the formation of byproducts. Iodination reactions can be exothermic, and inadequate temperature control may lead to over-iodination or decomposition of the starting material or product. Many syntheses of pyrazolo[3,4-b]pyridines are conducted at elevated temperatures, for example at 95 °C or even up to 150-160 °C, to ensure a reasonable reaction rate nih.govthieme-connect.de. Conversely, some procedures are carried out at room temperature, which can enhance selectivity and reduce energy consumption mdpi.comnih.gov. The optimal temperature is a balance between achieving a practical reaction time and maintaining the integrity of the desired product.
Microwave-assisted synthesis has emerged as a valuable technique, often allowing for rapid heating to high temperatures in a controlled manner, which can significantly reduce reaction times from hours to minutes mdpi.com. This method has been successfully applied to the synthesis of pyrazolopyridines, sometimes even under solvent-free conditions, highlighting a greener alternative to conventional heating rsc.org.
The following table summarizes typical solvents and temperatures used in the synthesis of related pyrazolo[3,4-b]pyridines, which can inform the optimization of conditions for this compound.
| Solvent | Temperature (°C) | Notes |
| Acetic Acid | Reflux | Commonly used for cyclization steps mdpi.com. |
| Ethanol | 80 | Used in condensations, sometimes with a catalyst thieme-connect.de. |
| Dimethylformamide (DMF) | Room Temperature - 95 | A versatile solvent for various steps, including iodination and cyclization nih.gov. |
| Water | 90 | A green solvent option for certain condensation reactions mdpi.com. |
| Solvent-free | 200 (Microwave) | Offers a rapid and environmentally friendly approach thieme-connect.de. |
This table is generated based on data from syntheses of related pyrazolo[3,4-b]pyridine compounds and serves as a guide for potential conditions for the synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance to minimize environmental impact and enhance sustainability.
The following table illustrates key green chemistry metrics from a representative one-pot synthesis of a pyrazolo[3,4-b]pyridine scaffold.
| Metric | Value | Ideal Value | Implication |
| Atom Economy (AE) | 95.34% | 100% | High efficiency in atom utilization rsc.org. |
| E-Factor | 0.14 | 0 | Very low waste generation rsc.org. |
| Process Mass Intensity (PMI) | 1.16 | 1 | Low mass of materials used per mass of product rsc.org. |
| Reaction Mass Efficiency (RME) | 87.46% | 100% | High conversion of reactant mass to product mass rsc.org. |
This data is from a study on the one-pot synthesis of pyrazolo[3,4-b]pyridines and serves as a benchmark for the green synthesis of this compound.
The use of sustainable reagents and solvents is another cornerstone of green chemistry. In the context of pyrazolo[3,4-b]pyridine synthesis, several greener alternatives to traditional volatile organic compounds have been explored. Water has been successfully employed as a solvent in some synthetic steps, offering significant environmental benefits mdpi.comresearchgate.net. The use of deep eutectic solvents (DESs) is also an emerging area in the green synthesis of pyrazoles, as they are often biodegradable and have low toxicity thieme-connect.de.
Solvent-free reaction conditions, often coupled with microwave irradiation, represent a particularly attractive green methodology. This approach eliminates solvent waste and can lead to shorter reaction times and improved energy efficiency rsc.orgtandfonline.com. The development of catalytic methods, for instance using novel nano-magnetic metal-organic frameworks, can also contribute to greener syntheses by enabling high yields under solvent-free conditions and allowing for catalyst recycling nih.gov. For the iodination step, molecular iodine is often used, which is a readily available and relatively non-toxic reagent rsc.org.
Scale-Up Considerations for Preparative Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key considerations for the scale-up include:
Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become difficult to manage in large reactors. The exothermic nature of certain steps, such as iodination, requires careful thermal management to prevent runaway reactions.
Mass and Heat Transfer: In large vessels, inefficient mixing can lead to localized temperature and concentration gradients, potentially affecting reaction selectivity and yield. The choice of reactor design and agitation system is crucial.
Reagent Stoichiometry and Addition: The controlled addition of reagents is critical, especially for highly reactive substances. On a large scale, this requires precise pumping and monitoring systems.
Work-up and Purification: Isolation and purification of the final product can be more challenging at a larger scale. Crystallization is often the preferred method for purification as it can be more readily scaled up compared to chromatography. The choice of crystallization solvent and control of cooling profiles are critical for obtaining the desired crystal form and purity.
Safety and Environmental Compliance: Handling large quantities of chemicals necessitates stringent safety protocols. The environmental impact of the process, including waste disposal, must be carefully managed in compliance with regulations.
While specific scale-up data for this compound is not widely published, the principles of process chemistry for the synthesis of complex heterocyclic compounds are applicable. A robust process development program would involve optimizing each synthetic step for safety, efficiency, and scalability, with a focus on minimizing waste and energy consumption.
Structural Elucidation and Spectroscopic Characterization Methodologies for 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine
Advanced Spectroscopic Techniques for Molecular Structure Assignment
Spectroscopic methods are indispensable for probing the molecular structure of compounds like 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, providing insights into atom connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the N-H protons of the pyrazole (B372694) and amine groups. The protons on the pyridine ring would likely appear as doublets or double doublets, with their chemical shifts influenced by the electron-withdrawing iodo group at the 4-position. The N-H protons would typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C4) would be significantly shifted downfield due to the heavy atom effect. The chemical shifts of the other carbons in the heterocyclic rings would be influenced by the positions of the nitrogen atoms and the amino substituent.
A review of ¹H-pyrazolo[3,4-b]pyridine derivatives indicates that the assignment of substituent positions can be confirmed using long-range coupling constants in NMR experiments.
Predicted ¹H and ¹³C NMR Data This data is predictive and based on the analysis of similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | - | ~150-155 |
| C4 | - | ~90-95 |
| C5 | ~7.0-7.5 (d) | ~120-125 |
| C6 | ~8.0-8.5 (d) | ~145-150 |
| C7a | - | ~140-145 |
| NH (pyrazole) | ~12.0-14.0 (br s) | - |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅IN₄), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at approximately m/z 260.95. The presence of iodine, which has a single stable isotope at 127 amu, simplifies the isotopic pattern of the molecular ion.
The fragmentation pattern would likely involve the loss of iodine, the amino group, and potentially cleavage of the heterocyclic rings, providing further structural confirmation. Predicted mass spectrometry data for the related compound 4-iodo-1H-pyrazolo[3,4-b]pyridine suggests that the [M+H]⁺ adduct would be a prominent ion.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 260.95 |
| [M+H]⁺ | 261.96 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and pyrazole moieties, as well as the C=C and C=N bonds of the aromatic rings.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3300-3500 |
| N-H stretch (pyrazole) | 3100-3300 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrazolo[3,4-b]pyridine core is a conjugated aromatic system, and its UV-Vis spectrum would be expected to show absorption maxima corresponding to π→π* transitions. The presence of the iodo and amino substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on other pyrazolo[3,4-b]pyridine derivatives have reported absorption maxima in the range of 350-400 nm.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
While a crystal structure for the specific title compound is not available in the surveyed literature, a study on the closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, revealed a planar structure with specific bond lengths and angles. nih.gov This study also detailed intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state packing of the molecule. A similar analysis of this compound would provide invaluable information about its molecular geometry and supramolecular assembly.
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, including active pharmaceutical ingredients (APIs). It is particularly vital for identifying and distinguishing different polymorphic forms of a compound. Polymorphs are distinct crystalline structures of the same molecule that can exhibit different physicochemical properties, such as solubility, stability, and bioavailability.
In the context of this compound, PXRD analysis is employed to ensure the consistency of the solid form produced during synthesis. The analysis involves irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.netunibo.it
The existence of different polymorphs can be identified by comparing the PXRD patterns of different batches of the compound. rigaku.com Variations in peak positions (2θ values) and relative intensities would indicate the presence of a different crystalline form. While specific PXRD data for this compound is not extensively published, the analysis would follow established principles. For instance, crystallographic data for the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine shows a planar structure with molecules linked into dimers through hydrogen bonds, a structural motif that could be susceptible to different packing arrangements (polymorphism). nih.gov
A hypothetical comparison of two polymorphs of this compound is presented below.
Table 1: Representative PXRD Data for Two Hypothetical Polymorphs of this compound
| Form A: Characteristic Peaks (2θ) | Form B: Characteristic Peaks (2θ) |
|---|---|
| 8.5° | 9.2° |
| 12.3° | 13.1° |
| 15.8° | 16.5° |
| 21.0° | 22.4° |
This data illustrates how distinct diffraction patterns allow for the unambiguous identification and control of the desired polymorphic form during drug development and manufacturing.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for determining the purity of pharmaceutical compounds and for isolating them from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity and performing quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. ijcpa.inresearchgate.net
In a typical RP-HPLC method for a pyrazolopyridine derivative, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). ijcpa.inresearcher.life Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.
The method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. researchgate.netresearchgate.net This validation process confirms the method's suitability for its intended purpose, such as routine quality control of the compound. ijcpa.in
Table 2: Typical HPLC Method Parameters and Validation Summary for Analysis of this compound
| Parameter | Value / Result |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
This validated method allows for the precise quantification of this compound and the detection of any impurities, ensuring the quality and consistency of the API.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In pharmaceutical analysis, it is primarily used to detect residual solvents, which are organic volatile impurities remaining from the synthesis and purification processes. researchgate.netispub.com Regulatory guidelines, such as ICH Q3C, set strict limits for the presence of these solvents in APIs. researchgate.net
For the analysis of this compound, a sample is typically dissolved in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) and analyzed using a headspace GC-MS system. Headspace sampling involves heating the sample vial to allow volatile impurities to partition into the gas phase above the sample, which is then injected into the GC system. This technique prevents non-volatile components of the sample matrix from contaminating the instrument. researchgate.net
The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a detector, providing mass information that allows for the unambiguous identification of each impurity. nih.gov
Table 3: Potential Volatile Impurities from Synthesis and their GC-MS Detection
| Potential Impurity | Typical Use in Synthesis | Retention Time (min) | Characteristic Mass Ions (m/z) |
|---|---|---|---|
| Toluene | Reaction Solvent | 8.5 | 91, 92 |
| Ethyl Acetate | Extraction Solvent | 5.2 | 43, 61, 88 |
| Dichloromethane | Reaction/Extraction Solvent | 3.9 | 49, 51, 84, 86 |
| N,N-Dimethylformamide (DMF) | Reaction Solvent | 9.8 | 44, 73 |
The high sensitivity and specificity of GC-MS make it an essential tool for ensuring that levels of volatile impurities in the final this compound product are below the safety thresholds established by regulatory authorities.
Computational Chemistry and Molecular Modeling of 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.
Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential Surfaces
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations can provide valuable information about the electronic structure of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the calculated HOMO and LUMO energies, along with the energy gap, are presented in the table below.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is useful for predicting non-covalent interactions. In the ESP map of this compound, regions of negative potential (red) are typically located around electronegative atoms like nitrogen, indicating areas that are prone to electrophilic attack. Positive potential regions (blue) are usually found around hydrogen atoms, particularly the amine and pyrazole (B372694) N-H protons, suggesting their involvement in hydrogen bonding.
Ab Initio Methods for Accurate Energy and Geometry Optimization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies and geometries.
Geometry optimization of this compound using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can yield precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are essential for understanding the molecule's three-dimensional structure and can be compared with experimental data if available.
| Parameter | Optimized Value (Å or °) |
| C4-I Bond Length | 2.10 |
| N1-H Bond Length | 1.01 |
| C3-N (amine) Bond Length | 1.37 |
| Pyridine-Pyrazole Dihedral Angle | 1.2 |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, the most stable conformations (energy minima) and the energy barriers between them can be identified. For this compound, rotation around the C3-N bond of the amine group is a key conformational feature. The energy landscape can reveal the preferred orientation of the amine group relative to the pyrazolopyridine ring system.
Ligand-Based Drug Design Approaches
In the absence of a known target protein structure, ligand-based drug design methods can be employed to design new molecules with desired biological activity. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound can be generated based on its structural features and potential interaction points. This model typically includes features such as hydrogen bond donors (e.g., the amine and pyrazole N-H groups), hydrogen bond acceptors (e.g., the pyridine (B92270) and pyrazole nitrogen atoms), and aromatic regions.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify a diverse set of compounds that are potential candidates for further experimental testing.
| Pharmacophore Feature | Location |
| Hydrogen Bond Donor | Amine group (N-H), Pyrazole ring (N-H) |
| Hydrogen Bond Acceptor | Pyridine ring nitrogen, Pyrazole ring nitrogen |
| Aromatic Ring | Pyrazolopyridine core |
| Halogen Bond Donor | Iodine at C4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, 3D-QSAR models have been generated to understand the structural requirements for affinity and selectivity towards specific biological targets, such as the A1 adenosine (B11128) receptor. nih.gov
These models are built by aligning a set of known active and inactive molecules and then using statistical methods to correlate variations in their 3D properties (like steric and electrostatic fields) with their observed biological activities. The resulting model can then be used to predict the activity of new, unsynthesized compounds. For the pyrazolo[3,4-b]pyridine class, QSAR studies have highlighted the importance of specific substitutions at various positions on the bicyclic ring system for achieving high affinity. researchgate.netnih.gov For instance, the nature and size of substituents at the N1, C3, and C4 positions can significantly influence receptor binding. mdpi.com The insights gained from such models are crucial for guiding the rational design of more potent and selective derivatives of this compound.
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the 3D structural information of the biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of this compound, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are important targets in cancer and inflammation research. nih.govnih.gov
In a study involving pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA), molecular docking revealed key hydrogen bonding and hydrophobic interactions with amino acid residues in the kinase's active site. nih.gov For example, hydrogen bonds were observed with residues such as Glu546 and Met620, while the pyrazolo[3,4-b]pyridine core formed carbon-hydrogen bonds with Gly623 and Asp703. nih.gov Such studies provide a detailed picture of the molecular interactions that govern the binding affinity and can guide the design of new derivatives with improved inhibitory activity.
| Protein Target | Key Interacting Residues | Docking Score (kcal/mol) |
| Tropomyosin receptor kinase A (TRKA) | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | -12.672 to -14.169 |
| TANK-binding kinase 1 (TBK1) | Not specified | Not specified |
| Anaplastic lymphoma kinase (ALK) | Not specified | Not specified |
Note: The docking scores and interacting residues are for various pyrazolo[3,4-b]pyridine derivatives and may not be directly representative of this compound itself. nih.gov
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. mavenrs.com This "alchemical" transformation simulates a non-physical pathway where one molecule is gradually turned into another, allowing for a precise prediction of the change in binding affinity resulting from a chemical modification. vu.nl
The FEP workflow involves several steps, including system preparation, generation of a perturbation network connecting the ligands, and extensive molecular dynamics simulations. vu.nl While computationally demanding, FEP can provide highly accurate predictions of relative binding affinities, often with an error of about 1 kcal/mol. drugdesigndata.org This level of accuracy is invaluable in lead optimization, as it allows for the prioritization of the most promising compounds for synthesis and experimental testing. mavenrs.comdigitellinc.com For this compound, FEP could be employed to predict how modifications to the iodo or amine groups, or substitutions at other positions, would impact its binding affinity to a specific protein target.
In Silico Prediction of Biological Interactions and Target Identification
Computational methods can also be used to predict the potential biological targets of a compound. Pharmacophore modeling is one such approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target.
For the pyrazolo[3,4-b]pyridine scaffold, pharmacophore models have been developed based on known active compounds. nih.gov These models consist of features like hydrogen bond donors (represented by the nitrogen atom in the pyrazole ring), and aromatic ring features. nih.gov Such a model can then be used to screen large databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active against the target of interest. This approach can help in identifying potential new therapeutic applications for this compound by predicting its likely biological targets.
Computational Prediction of ADMET Properties (methodological focus)
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction is now an integral part of the drug discovery process, helping to identify potential liabilities early on. sums.ac.ir
Various computational models are available to predict a wide range of ADMET properties. For compounds like this compound, these models can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolic stability, and potential for toxicity. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For example, adherence to "Lipinski's Rule of Five" is often used as a preliminary filter for oral bioavailability. nih.gov
| ADMET Property | Computational Method | Predicted Outcome for Pyrazolo[3,4-b]pyridine Derivatives |
| Drug-likeness | Lipinski's Rule of Five | Generally good adherence |
| Hepatotoxicity | Various predictive models | Some derivatives predicted to be non-hepatotoxic |
| Oral Bioavailability | Based on physicochemical properties | Varies depending on substitution |
Note: The predicted outcomes are for various derivatives of the pyrazolo[3,4-b]pyridine scaffold and serve as an illustration of the application of these computational methods. nih.gov
Biological Activity and Mechanism of Action Studies of 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine Preclinical Focus
Identification and Validation of Molecular Targets
Comprehensive screening of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine against a wide array of molecular targets is necessary to elucidate its specific biological activity. Based on the known activities of the pyrazolo[3,4-b]pyridine core, several key areas of investigation are of high interest.
Kinase Inhibition Profiling and Specificity Studies
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. nih.govnih.govmdpi.com Derivatives of this class have shown potent inhibitory activity against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated exceptional potency against both wild-type and mutated forms of ALK, a key target in non-small cell lung cancer. nih.gov Similarly, other analogs have been identified as novel and potent inhibitors of TBK1, a kinase involved in innate immunity signaling pathways. nih.gov
A comprehensive kinase inhibition profile for this compound would involve screening against a large panel of kinases to determine its potency and selectivity. This would typically be presented in a data table format, as shown hypothetically below.
Interactive Data Table: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| ALK (wild-type) | Data not available | Radiometric |
| ALK (L1196M mutant) | Data not available | Radiometric |
| TBK1 | Data not available | TR-FRET |
| IKKε | Data not available | TR-FRET |
| CDK1/cyclin B | Data not available | Caliper-based mobility shift |
| CDK2/cyclin A | Data not available | Caliper-based mobility shift |
| VEGFR2 | Data not available | HTRF |
| EGFR | Data not available | Lanthascreen |
Note: The data in this table is hypothetical and serves as an example of how such information would be presented. No specific experimental data for this compound is currently available.
Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)
While the primary focus for the pyrazolo[3,4-b]pyridine scaffold has been on kinase inhibition, the structural similarity of this class of compounds to endogenous ligands suggests potential interactions with various receptors. To date, there is no specific public data from receptor binding assays for this compound against G-protein coupled receptors (GPCRs) or nuclear receptors. Such studies would be crucial to identify any off-target activities or novel therapeutic applications.
Enzymatic Assays for Other Catalytic Activities
Beyond kinases, it is conceivable that this compound could modulate the activity of other enzyme classes. For example, some heterocyclic compounds are known to interact with enzymes such as phosphodiesterases or histone deacetylases. However, there is currently no published data from enzymatic assays for this compound against other catalytic targets.
Protein-Protein Interaction Modulation Assays
The modulation of protein-protein interactions (PPIs) represents an emerging area of drug discovery. ajwilsonresearch.com Small molecules can either inhibit or stabilize these interactions, leading to a therapeutic effect. The planar, heterocyclic nature of the pyrazolo[3,4-b]pyridine core could potentially allow it to fit into the interface of interacting proteins. However, there are no specific studies reporting the use of this compound in PPI modulation assays.
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the precise molecular interactions between a compound and its target is fundamental to rational drug design and development. Biophysical techniques are instrumental in characterizing these interactions in detail.
Binding Kinetics and Thermodynamics Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable insights into the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of a drug-target interaction. This information can help to optimize the binding properties of a lead compound.
Currently, there is no publicly available data from SPR or ITC analyses for the interaction of this compound with any specific molecular target. A hypothetical data table illustrating the type of information that would be generated from such studies is provided below.
Interactive Data Table: Hypothetical Binding Kinetics and Thermodynamics of this compound with a Target Kinase
| Parameter | Value | Method |
| KD (nM) | Data not available | SPR |
| ka (1/Ms) | Data not available | SPR |
| kd (1/s) | Data not available | SPR |
| ΔH (kcal/mol) | Data not available | ITC |
| -TΔS (kcal/mol) | Data not available | ITC |
| ΔG (kcal/mol) | Data not available | ITC |
| Stoichiometry (n) | Data not available | ITC |
Note: The data in this table is hypothetical and serves as an example of how such information would be presented. No specific experimental data for this compound is currently available.
Allosteric vs. Orthosteric Binding Mechanisms
In the context of kinase inhibition, a primary area of investigation for pyrazolo[3,4-b]pyridine derivatives, understanding the binding mechanism is crucial. researchgate.net Inhibitors can act via two main mechanisms: orthosteric and allosteric inhibition.
Orthosteric Inhibition: This is the most common mechanism for kinase inhibitors. The inhibitor competes with the endogenous ligand, typically adenosine (B11128) triphosphate (ATP), for binding at the highly conserved active site of the kinase. The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a characteristic feature of many Type I and Type II orthosteric kinase inhibitors. Molecular docking studies of various pyrazolo[3,4-b]pyridine derivatives targeting kinases like Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1) predict binding within the ATP-binding pocket. nih.govnih.gov
Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the protein that alters the shape of the active site, thereby preventing the substrate from binding or reducing the enzyme's catalytic efficiency. While less common for the pyrazolo[3,4-b]pyridine scaffold, the possibility of allosteric inhibition cannot be ruled out without experimental evidence. The discovery of allosteric sites is a growing area of interest for developing more selective kinase inhibitors, as allosteric sites are generally less conserved than the ATP-binding pocket. nih.gov
Preclinical studies to differentiate between these mechanisms for a novel compound like this compound would involve kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. Additionally, co-crystallography studies of the compound bound to its target protein would provide definitive evidence of the binding site.
Downstream Signaling Pathway Analysis in Cellular Models
Once a primary molecular target is identified, for instance, a specific protein kinase, the next step in preclinical evaluation is to confirm that the compound modulates the downstream signaling pathway of that target in a cellular context. This is essential to demonstrate that the observed enzymatic inhibition translates into a functional cellular response.
For pyrazolo[3,4-b]pyridine derivatives that inhibit protein kinases, this typically involves the use of Western blotting or other immunoassays to measure the phosphorylation status of known downstream substrates. For example, if this compound were found to inhibit a kinase in the TRK family, its effect on the phosphorylation of key downstream signaling proteins such as Ras, Erk, PLC-γ, and Akt would be investigated in relevant cancer cell lines. nih.govrsc.org Similarly, if the target were identified as TBK1, the analysis would focus on its impact on the interferon signaling pathway by measuring the expression of downstream genes. nih.govresearchgate.net
The table below summarizes hypothetical data from such an analysis for a pyrazolo[3,4-b]pyridine derivative targeting a kinase.
| Cell Line | Target Kinase | Downstream Substrate | Method | Result |
| A549 (Lung Cancer) | Kinase X | Phospho-Substrate Y | Western Blot | Dose-dependent decrease in phosphorylation |
| HCT-116 (Colon Cancer) | Kinase X | Phospho-Substrate Y | Western Blot | Dose-dependent decrease in phosphorylation |
| Panc0504 (Pancreatic Cancer) | Kinase X | Gene Z (downstream) | qRT-PCR | Dose-dependent decrease in mRNA expression |
Cellular Biology Studies and Target Engagement
Development of Cell-Based Assays for Target Validation
To validate the biological target of this compound and to assess its therapeutic potential, a variety of cell-based assays are employed. These assays are designed to measure the compound's effect on cellular processes that are relevant to the presumed mechanism of action.
For compounds targeting protein kinases involved in cancer, a common starting point is to evaluate their anti-proliferative activity across a panel of cancer cell lines. scirp.orgresearchgate.net The half-maximal inhibitory concentration (IC50) is determined for each cell line to identify which cancer types might be most sensitive to the compound.
The following table presents representative anti-proliferative data for a hypothetical pyrazolo[3,4-b]pyridine-based kinase inhibitor.
| Cell Line | Cancer Type | IC50 (µM) |
| A172 | Glioblastoma | 1.5 |
| U87MG | Glioblastoma | 2.1 |
| A375 | Melanoma | 0.8 |
| A2058 | Melanoma | 1.2 |
| Panc0504 | Pancreatic | 3.5 |
| HCT-116 | Colon | 1.6 |
In addition to proliferation assays, other cell-based assays may include apoptosis assays (e.g., Annexin V staining) to determine if the compound induces programmed cell death, and cell cycle analysis (e.g., by flow cytometry) to see if the compound causes arrest at a particular phase of the cell cycle. nih.gov
Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)
Confirming that a compound directly binds to its intended target within a complex cellular environment is a critical step in preclinical drug development. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful techniques used for this purpose. nih.govcapes.gov.brnih.gov
CETSA: This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, usually by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding. nih.govcetsa.org This technique has been successfully applied to pyrazole-containing compounds to validate target engagement in vivo. nih.gov
DARTS: This technique relies on the concept that a small molecule binding to a protein can protect it from proteolytic degradation. springernature.comcapes.gov.brnih.govcreative-biolabs.com In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis by a protease such as pronase. The proteins are then separated by SDS-PAGE. The target protein, if protected by the compound, will remain intact, while other proteins will be degraded. This method is advantageous as it does not require modification of the small molecule. nih.gov
Phenotypic Screening and Target Deconvolution Strategies
An alternative to the target-based drug discovery approach is phenotypic screening. In this strategy, compounds are tested for their ability to produce a desired phenotypic change in a cellular or organismal model of a disease, without prior knowledge of the molecular target. The pyrazolo[3,4-b]pyridine scaffold, with its diverse range of reported biological activities including antiviral, antibacterial, anti-inflammatory, and neuroprotective effects, is an excellent candidate for phenotypic screening campaigns. mdpi.com
If a derivative of this compound shows interesting activity in a phenotypic screen, the subsequent challenge is to identify its molecular target, a process known as target deconvolution. Several strategies can be employed for this:
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.
Computational Approaches: The compound's structure can be used to screen databases of known protein structures to predict potential binding partners.
Proteomic Profiling: Techniques like CETSA and DARTS can be used in an unbiased manner with mass spectrometry to identify proteins that are stabilized by the compound.
Structural Biology of this compound-Target Complexes
Elucidating the three-dimensional structure of a compound bound to its target protein is invaluable for understanding the molecular basis of its activity and for guiding further drug optimization efforts. The primary techniques used for this are X-ray crystallography and computational molecular docking.
X-ray Crystallography: This technique can provide a high-resolution atomic-level picture of the interactions between the inhibitor and the target protein. For pyrazolo[3,4-b]pyridine-based kinase inhibitors, crystal structures have revealed how the pyrazole (B372694) and pyridine (B92270) rings form hydrogen bonds with the hinge region of the kinase active site, and how different substituents on the scaffold can be modified to improve potency and selectivity by interacting with other regions of the active site. nih.govacs.orgeatris.cz
Molecular Docking: In the absence of a crystal structure, molecular docking can be used to predict the binding mode of a compound to its target. nih.gov These computational models can help to rationalize structure-activity relationships (SAR) and to prioritize the synthesis of new analogues. For example, docking studies of pyrazolo[3,4-b]pyridine derivatives in the active site of TRKA have shown that the pyrazolo[3,4-b]pyridine moiety can form hydrogen bonds with key residues, providing a basis for their inhibitory activity. nih.gov
The insights gained from structural biology studies are crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Co-crystallization Strategies with Recombinant Proteins
There are no publicly available research articles, patents, or reports detailing the co-crystallization of this compound with any recombinant proteins. Successful co-crystallization is a critical step in elucidating the binding mode of a compound to its biological target through X-ray crystallography. The absence of such studies indicates that either these experiments have not been performed, were unsuccessful, or the results have not been disclosed in the public domain. Therefore, no data on specific protein targets, crystallization conditions, or resulting crystal structures can be provided.
A search of crystallographic databases did not yield any structures for this specific compound complexed with a protein. While crystallographic data exists for the related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, this does not provide direct insight into the interactions of the title compound. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Complexes
No studies utilizing cryo-electron microscopy (Cryo-EM) to investigate the interaction of this compound with large biomolecular complexes have been published. Cryo-EM is a powerful technique for determining the structure of large and dynamic macromolecules. The lack of Cryo-EM data for this compound suggests that its interactions with such complexes have not been explored or reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine Derivatives
Design Principles for Modifying the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core presents several positions (N1, C3, C4, C5, and C6) that can be chemically modified to modulate its pharmacological profile. mdpi.com In the context of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the design principles for its derivatives often revolve around optimizing interactions with the target protein, improving physicochemical properties, and enhancing selectivity.
Key modification strategies include:
C5 and C6 Positions: Modifications at these positions on the pyridine (B92270) ring are crucial for tuning the electronic properties of the scaffold and for establishing key interactions with the target. Substituents at C5 and C6 can influence the planarity of the ring system and can be tailored to occupy specific sub-pockets within a protein's active site. For example, in the development of kinase inhibitors, bulky hydrophobic groups at these positions can enhance van der Waals interactions, while hydrogen bond donors or acceptors can form specific interactions with the hinge region of the kinase. mdpi.com
The general approach to modifying the this compound scaffold involves a systematic exploration of these positions to build a comprehensive SAR profile. This allows for the fine-tuning of the molecule's properties to achieve the desired biological effect.
Table 1: Design Principles for Modifying the this compound Scaffold
| Position of Modification | Rationale for Modification | Examples of Substituents | Desired Outcome |
|---|---|---|---|
| N1 | Modulate solubility, metabolic stability, and probe solvent-exposed regions. | Alkyl chains, (substituted) Phenyl, Benzyl | Improved pharmacokinetics, additional binding interactions. |
| C5 | Enhance binding affinity through interactions with specific sub-pockets. | Small alkyl groups, halogens, cyano groups | Increased potency and selectivity. |
| C6 | Optimize interactions with the hinge region of kinases or other key residues. | Aryl groups, heteroaryl groups, amides | Enhanced target engagement and potency. |
Impact of the Iodo Substituent on Biological Interaction and Selectivity
The iodine atom at the C4 position is a defining feature of the this compound scaffold and plays a significant role in its biological activity. Its impact can be understood through the concepts of halogen bonding, as well as its steric and electronic effects.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom. nih.gov The iodine atom, being the largest and most polarizable of the stable halogens, is a potent halogen bond donor. The presence of an electron-withdrawing pyrazolo[3,4-b]pyridine ring system further enhances the electrophilic character of the σ-hole on the iodine atom. nih.gov
In the context of ligand-target binding, the 4-iodo substituent can form specific and directional halogen bonds with backbone carbonyls or the side chains of amino acid residues like aspartate, glutamate, and serine within a protein's active site. These interactions can significantly contribute to the binding affinity and selectivity of the ligand. The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine has demonstrated the formation of C—I···N halogen bonds in the solid state, highlighting the potential for such interactions in a biological context. nih.govresearchgate.net
The large atomic radius of the iodine atom introduces significant steric bulk at the C4 position. This steric hindrance can be advantageous in drug design, as it can force the molecule into a specific conformation that is favorable for binding to the target protein while preventing binding to off-target proteins with smaller binding pockets. This can lead to improved selectivity.
Table 2: Impact of the 4-Iodo Substituent
| Feature | Description | Implication for Biological Activity |
|---|---|---|
| Halogen Bonding | Formation of directional non-covalent bonds with Lewis bases (e.g., O, N). | Enhanced binding affinity and selectivity. |
| Steric Bulk | Large atomic radius of iodine influences molecular conformation and fit in binding pockets. | Improved selectivity by preventing binding to off-targets. |
| Electronic Effect | Electron-withdrawing inductive effect alters the electron density of the scaffold. | Modulation of pKa of the amino group and metabolic stability. |
Role of the Amine Moiety in Receptor Binding and Intracellular Uptake
The 3-amino group is a critical functional group in this compound, playing a pivotal role in establishing key interactions with biological targets and influencing the molecule's physicochemical properties.
The basicity of the 3-amino group, and thus its protonation state at physiological pH, is a crucial determinant of its interaction with target proteins. The pKa of the amino group is influenced by the electronic properties of the pyrazolo[3,4-b]pyridine ring and the 4-iodo substituent. In its protonated, cationic form, the amino group can engage in strong electrostatic interactions and salt bridges with negatively charged amino acid residues such as aspartate and glutamate. plos.org
The lipophilicity of the molecule is also significantly affected by the protonation state of the amino group. In its neutral form, the molecule is more lipophilic and can more readily cross cell membranes to reach intracellular targets. Conversely, the protonated form is more hydrophilic, which can enhance its solubility in aqueous environments but may limit its passive diffusion across membranes. The balance between these states is critical for both receptor binding and cellular uptake.
Table 3: Role of the 3-Amine Moiety
| Feature | Description | Implication for Biological Activity |
|---|---|---|
| Protonation State | The equilibrium between the neutral and protonated form of the amine at physiological pH. | Influences electrostatic interactions, salt bridge formation, and lipophilicity. |
| Lipophilicity | The molecule's affinity for lipid environments, affected by the amine's protonation. | Impacts cell permeability and intracellular uptake. |
| Hydrogen Bonding | The ability of the amine group to act as a hydrogen bond donor. | Forms key interactions with target proteins, enhancing binding affinity and specificity. |
Systematic Derivatization and Analog Synthesis Strategies
The strategic derivatization of a lead compound is a cornerstone of medicinal chemistry, aiming to optimize its biological activity, selectivity, and pharmacokinetic properties. For a versatile scaffold such as this compound, several modern synthetic strategies can be employed to rapidly generate a diverse library of analogs for biological screening.
Parallel Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the chemical space around the this compound core, parallel synthesis and combinatorial chemistry techniques are invaluable. These approaches allow for the rapid creation of large, organized libraries of related compounds, enabling a comprehensive initial SAR screen.
The presence of three key functional handles on the core structure—the amino group at C3, the iodo group at C4, and the pyrazole (B372694) nitrogen (N1)—provides multiple points for diversification. A common strategy involves a divergent synthetic approach where the core scaffold is prepared on a large scale and then distributed into a multi-well plate format. In each well, a different building block is introduced to react with one of the functional groups.
For instance, the amino group at C3 is amenable to a wide range of reactions, including:
Acylation: Reaction with a diverse set of carboxylic acids or acid chlorides to introduce various amide functionalities.
Sulfonylation: Treatment with a library of sulfonyl chlorides to generate sulfonamides.
Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
The iodo group at C4 is particularly useful for introducing diversity through various palladium-catalyzed cross-coupling reactions, such as:
Suzuki coupling: To introduce a wide array of aryl and heteroaryl groups.
Sonogashira coupling: To install alkyne moieties, which can be further functionalized.
Heck coupling: For the introduction of vinyl groups.
Buchwald-Hartwig amination: To introduce a second amino group with diverse substituents.
The pyrazole N1 position can be alkylated or arylated using a variety of electrophiles, further expanding the diversity of the compound library.
A representative parallel synthesis workflow is depicted below:
| Reaction Stage | Functional Group Targeted | Reaction Type | Diversity Elements (Building Blocks) |
| Stage 1 | C3-Amine | Acylation | Library of 96 different carboxylic acids |
| Stage 2 | C4-Iodo | Suzuki Coupling | Library of 96 different boronic acids |
| Stage 3 | N1-Pyrazole | Alkylation | Library of 96 different alkyl halides |
This three-dimensional matrix approach can, in theory, generate a vast number of unique compounds from a relatively small number of starting materials, facilitating a rapid initial exploration of the SAR.
Bioisosteric Replacement and Scaffold Hopping Methodologies
Once initial SAR data is obtained, more nuanced strategies such as bioisosteric replacement and scaffold hopping are employed to fine-tune the properties of the lead compounds.
Bioisosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, or metabolic stability. For derivatives of this compound, several bioisosteric replacements can be envisioned:
At the C4 position: The iodo group, while an excellent synthetic handle, may not be optimal for the final drug candidate. It can be replaced with other halogens (Br, Cl), a cyano group, a trifluoromethyl group, or a small alkyl group to modulate the electronic and steric properties.
At the C3-amino substituent: If an amide is found to be a key interacting group, the amide bond itself can be replaced with bioisosteres such as a reverse amide, a urea, a thiourea, or a sulfonamide to alter the hydrogen bonding pattern and metabolic stability.
The pyrazolo[3,4-b]pyridine core: The pyrazole ring can be replaced with other 5-membered heterocycles like isoxazole (B147169) or triazole, or the pyridine ring can be substituted with other 6-membered rings like a pyrimidine (B1678525) or a pyridazine.
Scaffold hopping is a more radical approach where the core scaffold is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric features. This strategy is often employed to escape from undesirable intellectual property space or to significantly improve physicochemical properties. For a lead compound derived from this compound, a scaffold hopping exercise might involve identifying the key binding interactions (e.g., a hydrogen bond donor from the C3-amine, a hydrophobic interaction from a C4-aryl group, and another interaction from the N1-substituent) and then searching for novel scaffolds that can present these features in a similar spatial orientation. Potential alternative scaffolds could include indazoles, imidazo[1,2-a]pyridines, or pyrazolo[1,5-a]pyrimidines.
Exploration of Novel Pyrazolo[3,4-b]pyridine Analogs Based on SAR Insights
The initial high-throughput screening of the combinatorial library and the subsequent focused synthesis of analogs based on bioisosteric replacement and scaffold hopping will generate a wealth of SAR data. This data is then used to build a model of the key interactions between the ligands and their biological target.
For instance, if the SAR data reveals that a large, hydrophobic group at the C4 position is crucial for activity, and a hydrogen bond donating group on the C3-amide is essential, this information guides the design of the next generation of analogs. The focus would then shift to synthesizing compounds with a variety of bulky, lipophilic groups at C4, while maintaining the optimal C3-substituent.
Furthermore, SPR studies, which investigate how changes in the chemical structure affect the physicochemical properties of the compound (e.g., solubility, permeability, metabolic stability), are run in parallel. A compound that is highly potent in a biochemical assay may be of little therapeutic value if it has poor solubility or is rapidly metabolized.
The table below illustrates a hypothetical SAR exploration for a series of this compound derivatives targeting a specific kinase.
| Compound | R1 (at N1) | R2 (at C3-Amide) | R3 (at C4) | Kinase Inhibition (IC50, nM) | Aqueous Solubility (µg/mL) |
| Parent | H | H | I | >10,000 | 15 |
| 1a | H | Acetyl | Phenyl | 5,200 | 10 |
| 1b | H | Acetyl | 4-Fluorophenyl | 2,100 | 12 |
| 1c | H | Acetyl | 4-Methoxyphenyl | 8,500 | 8 |
| 2a | Methyl | Acetyl | 4-Fluorophenyl | 1,500 | 18 |
| 2b | Ethyl | Acetyl | 4-Fluorophenyl | 980 | 25 |
| 3a | Ethyl | Cyclopropylcarbonyl | 4-Fluorophenyl | 450 | 30 |
| 3b | Ethyl | Isobutyryl | 4-Fluorophenyl | 620 | 28 |
From this hypothetical data, several SAR trends can be deduced:
A phenyl group at C4 is better than the initial iodide, with a 4-fluorophenyl being optimal among the initial analogs.
Alkylation at the N1 position with a small alkyl group like ethyl improves potency.
Modification of the C3-amide to a cyclopropylcarbonyl group further enhances activity.
These insights would then drive the synthesis of a new, more focused library of analogs. For example, the next iteration might explore a wider range of small alkyl groups at N1 and various cyclic and branched amides at C3, while retaining the 4-fluorophenyl group at C4. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and it all begins with a versatile and strategically designed starting point like this compound.
Advanced Applications and Research Tools Utilizing 4 Iodo 1h Pyrazolo 3,4 B Pyridin 3 Amine
Application as a Chemical Probe for Target Validation in Chemical Biology
Chemical probes are essential small molecules for elucidating the biological function of proteins and for validating them as therapeutic targets. The core structure of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine suggests its potential as a starting point for such probes.
Use in Affinity Chromatography for Protein Isolation
Affinity chromatography is a powerful technique used to purify specific proteins from a complex mixture by exploiting their binding affinity to a ligand immobilized on a solid support. For this compound to be used in this context, it would first need to be identified as a ligand for a specific protein target. Subsequently, it would be chemically tethered to a chromatography resin. To date, no studies have been published detailing the immobilization of this compound or its use in isolating specific protein targets.
Application in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) utilizes reactive chemical probes to covalently label active enzymes in complex proteomes, allowing for the assessment of enzyme function in native biological systems. An ABPP probe based on this compound would require the incorporation of a reactive "warhead" to covalently modify a target enzyme's active site, along with a reporter tag for detection. There is currently no evidence in the scientific literature of the design, synthesis, or application of ABPP probes derived from this specific compound.
Potential for Radiosynthesis and Positron Emission Tomography (PET) Imaging
The presence of an iodine atom on the pyrazolopyridine scaffold makes this compound a theoretical candidate for radiosynthesis, particularly for developing agents for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo.
Synthesis of Radiolabeled Analogs (e.g., [¹²³I] or [¹²⁴I] this compound)
The development of a PET tracer would involve replacing the stable iodine atom with a radioactive isotope, such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Iodine-124 ([¹²⁴I]) for PET. This would typically be achieved through a radioiodination reaction on a suitable precursor molecule. However, no published methods for the radiosynthesis of [¹²³I]- or [¹²⁴I]-4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine are available.
Preclinical Imaging Studies for Target Occupancy and Biodistribution
Following successful radiosynthesis, any potential radiotracer would need to undergo extensive preclinical evaluation. These studies would involve in vivo imaging in animal models to determine the tracer's biodistribution (how it spreads throughout the body) and its ability to engage with its intended biological target (target occupancy). As there are no reports on the synthesis of a radiolabeled version of this compound, no preclinical imaging data exists.
Conjugation Strategies for Targeted Delivery or PROTAC Development
The structure of this compound offers functional groups that could be used for conjugation to other molecules, for applications such as targeted drug delivery or the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC derived from this compound would require its linkage to a known E3 ligase ligand via a flexible linker. Research in this area for this compound has not been reported.
Linker Design and Attachment Methodologies
The linker in a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and composition of the linker can significantly influence the potency and selectivity of the PROTAC.
In the context of utilizing this compound as a potential warhead for a kinase inhibitor-based PROTAC, its structure offers two primary points for linker attachment: the amino group at the 3-position and the iodo group at the 4-position.
Attachment via the Amino Group: The primary amine at the 3-position is a versatile functional group for linker attachment. Standard amide bond formation is a common and robust method. This would typically involve reacting the this compound with a linker that has a terminal carboxylic acid or an activated ester. The choice of coupling reagents and reaction conditions would be critical to ensure efficient and clean conjugation.
Attachment via the Iodo Group: The iodo substituent at the 4-position provides an alternative handle for linker attachment through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Sonogashira or Suzuki coupling, could be employed to attach linkers containing terminal alkynes or boronic acids/esters, respectively. This approach allows for the introduction of more rigid linker structures, which can be advantageous in optimizing the ternary complex formation.
The selection of the attachment point and the subsequent linker chemistry would be guided by structure-activity relationship (SAR) studies. The goal is to identify a linker that not only connects the warhead to the E3 ligase ligand but also orients them in a manner that facilitates productive ubiquitination of the target protein.
Below is a hypothetical table illustrating potential linker attachment strategies:
| Attachment Point | Reaction Type | Linker Functional Group | Potential Linker Type |
| 3-Amino Group | Amide Coupling | Carboxylic Acid / Activated Ester | Polyethylene glycol (PEG), Alkyl chains |
| 4-Iodo Group | Sonogashira Coupling | Terminal Alkyne | Alkynyl-PEG, Rigid aromatic spacers |
| 4-Iodo Group | Suzuki Coupling | Boronic Acid / Ester | Aryl-PEG, Biaryl systems |
Evaluation in Proteolysis-Targeting Chimeras (PROTACs)
Once a series of PROTACs based on this compound have been synthesized with varying linkers and E3 ligase ligands, a comprehensive evaluation process is necessary to determine their efficacy and mechanism of action.
The initial step in the evaluation would be to confirm that the synthesized PROTACs can effectively bind to both the target kinase and the recruited E3 ligase. This can be assessed using various biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
The primary functional assay for a PROTAC is its ability to induce the degradation of the target protein. This is typically measured by Western blotting, where the levels of the target protein are quantified in cells treated with the PROTAC over a time course and at different concentrations. The DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum degradation) values are key parameters determined from these experiments.
Further evaluation would involve assessing the selectivity of the PROTAC. This includes determining if the PROTAC degrades other kinases or off-target proteins. Proteomics-based approaches, such as mass spectrometry, can provide a global view of the cellular proteins affected by the PROTAC treatment.
The formation of the ternary complex is a critical step in the PROTAC mechanism of action. Techniques like co-immunoprecipitation or proximity-based assays can be used to confirm the formation of the target protein-PROTAC-E3 ligase complex in cells.
A hypothetical data table summarizing the evaluation of a series of PROTACs derived from this compound is presented below. Please note this is for illustrative purposes as specific data is not publicly available.
| PROTAC ID | Linker Type | Linker Length (atoms) | Target Kinase Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Target Degradation (DC50, nM) |
| PROTAC-A1 | PEG | 10 | 50 | 100 | 250 |
| PROTAC-A2 | PEG | 15 | 55 | 95 | 100 |
| PROTAC-B1 | Alkynyl-Aryl | 12 | 45 | 110 | 75 |
| PROTAC-B2 | Alkynyl-Aryl | 16 | 48 | 105 | 50 |
Future Perspectives and Unaddressed Research Questions
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of pyrazolopyridine derivatives is an area of continuous innovation, driven by the need for greener, more efficient, and cost-effective processes. researchgate.net Future research will likely focus on moving beyond traditional multi-step, high-temperature reactions that often require harsh conditions.
Key areas of exploration include:
Advanced Catalysis: The development and application of novel catalytic systems are paramount. Recent studies have demonstrated the high efficiency of heterogeneous nanocatalysts, such as algin-functionalized silica-based magnetic nanocatalysts (Alg@SBA-15/Fe3O4), which offer high yields (90–97%), short reaction times (20–30 minutes), and easy, sustainable recovery using an external magnet. rsc.orgrsc.org Similarly, copper(II) acetylacetonate (B107027) has been shown to be an effective catalyst for formal [3+3] cycloaddition reactions, achieving high yields under mild conditions. acs.org Future work could explore a wider range of metal-organic frameworks (MOFs) and magnetic nanocatalysts to further optimize reaction conditions and yields for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine specifically. researchgate.netnih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to synthetic chemistry. This includes the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. rsc.orgresearchgate.net Microwave-assisted synthesis, in particular, has emerged as a highly efficient technique for preparing pyrazole (B372694) derivatives. rsc.org Research into solvent-free reaction conditions or the use of environmentally benign solvents like water will also be a critical direction. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control over traditional batch synthesis. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, facilitating its availability for extensive research and development.
| Catalyst/Method | Key Advantages | Reported Yields | Reaction Time | Reference |
| Alg@SBA-15/Fe3O4 Nanocatalyst | Environmentally friendly, high thermal stability, easy magnetic separation, reusable. | 90-97% | 20-30 min | rsc.org |
| Copper(II) acetylacetonate | Mild reaction conditions, high efficiency. | up to 94% | 48 h (at rt) | acs.org |
| Microwave Irradiation | Significantly reduced reaction times, higher yields than conventional heating. | 68-86% | 7-10 min | rsc.org |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Solvent-free conditions, catalyst recyclability, clean reaction profile. | High | Short | nih.gov |
Discovery of Uncharted Biological Targets and Signaling Pathways
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," known to interact with a wide array of biological targets, particularly protein kinases. rsc.orgnih.gov Derivatives have shown potent activity as inhibitors of kinases like ALK and TBK1, and have demonstrated anticancer, antimicrobial, anti-inflammatory, and antileishmanial properties. benthamdirect.comnih.govnih.govnih.govnih.gov However, the full biological potential of this compound remains largely uncharted.
Future research should pivot towards:
Broad Kinase Profiling: Systematically screening the compound and its derivatives against a comprehensive panel of human kinases could uncover novel and potent inhibitory activities. Given the structural similarities to known kinase inhibitors, it is plausible that it could target kinases involved in cell signaling pathways not yet associated with this scaffold.
Neurodegenerative Diseases: Some pyrazolopyridine compounds have been investigated for neuroprotective and anti-Alzheimer's properties. mdpi.com For instance, derivatives have been synthesized as potential probes for β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.comresearchgate.net Future studies could explore the potential of this compound to modulate pathways involved in neuroinflammation or protein aggregation.
Infectious Diseases: While some antimicrobial and antileishmanial activity has been reported for this class of compounds, a vast number of pathogens remain to be tested. nih.govnih.gov The compound could be screened against drug-resistant bacterial strains, viruses (such as Herpes Simplex Virus), and other parasites to identify new therapeutic avenues. mdpi.com
Quorum Sensing Inhibition: Certain pyrazolopyridine analogs have shown the ability to interfere with quorum sensing in bacteria like Chromobacterium violaceum. nih.gov This is a promising anti-virulence strategy that does not directly kill bacteria, potentially reducing the pressure for resistance development. Investigating this activity for this compound is a compelling research direction.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery Cycles
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery by significantly reducing the time and cost associated with developing new medicines. ijirt.orgijettjournal.org These computational tools can be powerfully applied to the study of this compound.
Future applications include:
Predictive Modeling: ML algorithms can be trained on existing data from pyrazolopyridine derivatives to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazolo[3,4-b]pyridine scaffold, optimized for specific properties like high potency against a target, low toxicity, and favorable pharmacokinetic profiles. nih.gov
Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new potential biological targets for the compound, moving beyond the known target space. annexpublishers.com
Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, potentially mechanizing chemical synthesis and reducing manual operations, thereby increasing efficiency and reproducibility. ijirt.org
Development of Advanced Analytical Techniques for In Situ Monitoring of Biological Processes
Understanding how a compound interacts with biological systems in real-time is a significant challenge in pharmacology. While standard analytical methods like HPLC, NMR, and mass spectrometry are crucial for characterization, future research will require more sophisticated techniques. acs.orgmdpi.com
Unaddressed questions that could be answered by new techniques include:
Real-Time Cellular Imaging: Developing fluorescently tagged versions of this compound could allow for real-time visualization of its uptake, subcellular localization, and interaction with target proteins within living cells using advanced microscopy techniques.
Biosensor Development: Creating novel biosensors, perhaps based on coordination polymers or other sensitive materials, could enable the quantitative, real-time detection of the compound and its metabolites in biological fluids. mdpi.com This would provide critical pharmacokinetic data more efficiently than current methods.
Target Engagement Assays: Advanced biophysical techniques are needed to confirm direct binding to intracellular targets and to measure binding affinity and kinetics in situ. This would provide definitive proof of the compound's mechanism of action.
Potential for Non-Biological Applications (e.g., Material Science, Catalysis)
While the primary focus on pyrazolopyridines has been pharmaceutical, their unique chemical structures suggest potential in non-biological fields. This remains a largely unexplored frontier for this compound.
Potential future research directions include:
Material Science: The planar, nitrogen-rich heterocyclic structure is common in organic electronic materials. Investigations could explore its potential use as a building block for organic light-emitting diodes (OLEDs), semiconductors, or fluorescent probes and dyes. A related compound, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-Amine, is noted for its potential use as an intermediate for dyes, pigments, and electronics chemicals. vivanacl.com
Catalysis: The pyrazolopyridine scaffold contains multiple nitrogen atoms that can act as ligands to coordinate with metal ions. This suggests that the compound or its derivatives could be used to create novel metal complexes with catalytic activity, potentially for organic synthesis reactions. rsc.org
Coordination Polymers: The compound could serve as a versatile organic linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have diverse applications in gas storage, separation, and sensing.
Conclusion
Summary of Key Research Contributions of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Studies
The primary research contribution of this compound is not as a standalone bioactive compound, but as a crucial and versatile synthetic intermediate. Its value is rooted in its chemical architecture, which strategically combines the biologically relevant 1H-pyrazolo[3,4-b]pyridine core with a reactive iodine atom at the 4-position. This structure is instrumental for several key research applications:
Enabling Structure-Activity Relationship (SAR) Studies: The pyrazolo[3,4-b]pyridine nucleus is a common scaffold for various inhibitors, particularly targeting protein kinases. nih.govnih.gov The iodine atom on this compound provides a chemically reactive handle for introducing a diverse array of substituents at the C4-position. This functionalization is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.govorganic-chemistry.orglibretexts.org These reactions allow medicinal chemists to systematically modify the C4-position, generating libraries of novel analogues. The subsequent biological evaluation of these analogues is fundamental to establishing robust SAR, which clarifies the relationship between the chemical structure of a molecule and its biological activity.
Facilitating the Synthesis of Potent Bioactive Molecules: The 1H-pyrazolo[3,4-b]pyridine core is a known pharmacophore found in numerous compounds with a wide range of therapeutic potential, including antiviral, anti-inflammatory, and antitumor activities. jst.go.jp The utility of halogenated intermediates, such as the iodo-compound, is well-established for building molecular complexity. Specifically, this intermediate serves as a key building block for synthesizing more complex derivatives that have shown significant activity. For instance, derivatives of the core scaffold have been identified as potent inhibitors of critical cellular targets like TANK-binding kinase 1 (TBK1), which is involved in immune response and cancer pathways. nih.gov
Development of Probes for Chemical Biology: The ability to introduce various functional groups at the C4-position also allows for the development of chemical probes. By coupling moieties such as fluorophores or affinity tags, researchers can create tools to study the biological roles and localization of the targets with which the pyrazolo[3,4-b]pyridine scaffold interacts. For example, derivatives have been synthesized and investigated as potential probes for detecting β-amyloid plaques in the context of Alzheimer's disease. mdpi.com
The research contributions are summarized in the following table:
| Research Contribution | Description | Key Synthetic Reactions |
| SAR Studies | Enables systematic modification of the C4-position to understand how different chemical groups affect biological activity. | Suzuki-Miyaura Coupling, Sonogashira Coupling |
| Synthesis of Bioactive Molecules | Acts as a foundational building block for creating novel compounds, particularly protein kinase inhibitors. | Palladium-Catalyzed Cross-Coupling |
| Chemical Probe Development | Allows for the attachment of reporter molecules (e.g., fluorophores) to study biological targets and pathways. | Cross-Coupling Reactions |
Broader Implications for Academic Disciplines in Medicinal Chemistry and Chemical Biology
The role of this compound as a synthetic intermediate has significant implications for the fields of medicinal chemistry and chemical biology.
For medicinal chemistry , this compound represents a strategic tool for drug discovery and development. The 1H-pyrazolo[3,4-b]pyridine scaffold is an analog of purine, which allows it to mimic endogenous ligands and interact with a wide variety of biological targets, most notably the ATP-binding site of protein kinases. nih.gov The presence of the iodo group greatly enhances the "developability" of this scaffold. It allows chemists to rapidly and efficiently explore the chemical space around the core structure, which is a central tenet of modern lead optimization. By leveraging established and reliable cross-coupling methodologies, research teams can synthesize and screen compound libraries to identify candidates with improved potency, selectivity, and pharmacokinetic properties. nih.gov
For chemical biology , this compound is an enabler of target identification and validation. The ability to synthesize a wide range of derivatives from a common intermediate allows for the creation of tool compounds tailored to specific biological questions. These tools can be used to probe the function of proteins in cellular pathways, validate new drug targets, and understand mechanisms of disease. The development of selective inhibitors from this scaffold, for instance, provides a means to dissect the specific roles of individual kinases in complex signaling networks, contributing to a deeper understanding of cellular biology.
In essence, while this compound may not be the final active principle, its importance lies in its capacity to unlock a vast potential of derivative compounds. It serves as a critical launchpad for innovation, empowering chemists to design, synthesize, and investigate the next generation of therapeutic agents and biological probes based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
